molecular formula C13H18Br2N2O B1667023 Ambroxol CAS No. 18683-91-5

Ambroxol

货号 B1667023
CAS 编号: 18683-91-5
分子量: 378.1 g/mol
InChI 键: JBDGDEWWOUBZPM-XYPYZODXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ambroxol is a mucolytic agent that helps thin mucus. It is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It is also used as a pain reliever for sore throats as it has a local numbing effect .


Synthesis Analysis

Ambroxol is a semi-synthetic derivative of vasicine obtained from the Indian shrub Adhatoda vasica . It is a metabolic product of bromhexine . The synthesis of ambroxol hydrochloride, an expectorant, was improved with a total yield of 46% based on methyl anthranilate .


Molecular Structure Analysis

Ambroxol has a molecular weight of 378.1 and its formula is C13H18Br2N2O . Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .


Chemical Reactions Analysis

Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .


Physical And Chemical Properties Analysis

Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO . The thermal and structural characteristics of two crystal forms of ambroxol were investigated .

科研应用

1. 支气管肺部疾病

Ambroxol在治疗急性和慢性呼吸道疾病方面已经有几十年的历史。最近的重新评估已经重新确认了它作为一种祛痰剂的作用,同时也突出了对其各种作用机制的改进理解。这为在治疗严重肺部疾病中开辟了潜在的新应用,特别是作为抗感染治疗中的辅助药物,用于生物膜产生病原体以及在溶酶体贮积病等罕见疾病中(Plomer & de Zeeuw, 2017)

2. 严重肺炎治疗

Ambroxol在治疗严重肺炎方面显示出有希望的结果。一项研究表明,高剂量的Ambroxol结合预测性护理方案显著改善了严重肺炎病例的治疗效果和患者满意度(Wang, Sun, & Hu, 2019)

3. 免疫调节作用

在慢性阻塞性肺疾病和哮喘等呼吸道疾病的背景下,Ambroxol的作用不仅限于粘膜纤毛清除。它表现出抗氧化和抗炎活性,在哮喘的实验模型中证明有效。Ambroxol的使用可以抑制气道高反应性和炎症,提供了超越其传统用途的治疗潜力(Takeda et al., 2016)

4. 神经病性疼痛治疗

有趣的是,Ambroxol因其在治疗神经病性疼痛方面的潜力而受到关注。它作为感觉神经元中电压门控钠通道的抑制剂,对神经病性疼痛的病理生理学至关重要。这表明Ambroxol在治疗三叉神经痛和纤维肌痛等疾病方面具有潜在的有效镇痛作用(Russo et al., 2022)

5. 银屑病治疗

Ambroxol在类似银屑病皮肤炎症中显示出保护作用。它抑制亚硝酸盐水平和活性氧物质,减少表皮增生和炎症。这突显了Ambroxol在减轻银屑病中的潜在治疗应用(Sunkari et al., 2019)

6. COVID-19治疗

一项研究探讨了Ambroxol在治疗住院患者的COVID-19中的应用。该研究旨在评估Ambroxol作为SARS-CoV-2感染的辅助疗法的有效性。然而,研究发现Ambroxol对COVID-19患者的住院死亡率没有显著影响,表明在这种情况下其有效性有限(Lu et al., 2022)

7. 帕金森病和高雪氏病

Ambroxol已被确定为突变葡糖苷酶的药理伴侣,这对于帕金森病和高雪氏病等疾病是相关的。基于真实数据的调查者发起的注册表突出了Ambroxol对这些疾病患者的安全性和有效性,支持其在特定疗法获批之前的非标签使用(Istaiti et al., 2021)

8. 哮喘性支气管炎

关于Ambroxol在治疗哮喘性支气管炎方面的临床研究显示出治疗结果的显著改善,症状持续时间缩短,肺功能恢复更好。这支持了Ambroxol在治疗哮喘性支气管炎方面的价值,除了传统治疗方法(Du et al., 2020)

9. 气道炎症

{Ambroxol}在吸入治疗气道炎症性疾病中显示出有益效果。通过调节细胞外信号调节激酶1/2信号通路,它有效地减少气道炎症和粘液分泌,突显了其在治疗类似COPD (Zhang et al., 2016)疾病中的潜力。

未来方向

A large-scale phase 3 clinical trial of ambroxol, a drug currently in use to treat respiratory conditions, will shortly begin . The ASPro-PD trial is a world-first phase 3 trial aimed at establishing ambroxol’s potential to slow the progression of Parkinson’s .

性质

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ambroxol

CAS RN

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol
Reactant of Route 2
Reactant of Route 2
Ambroxol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ambroxol
Reactant of Route 4
Reactant of Route 4
Ambroxol
Reactant of Route 5
Reactant of Route 5
Ambroxol
Reactant of Route 6
Reactant of Route 6
Ambroxol

Citations

For This Compound
18,400
Citations
M Malerba, B Ragnoli - Expert opinion on drug metabolism & …, 2008 - Taylor & Francis
Background: Belonging to the group of expectorants, ambroxol … Therefore, ambroxol's indication is ‘secretolytic therapy in … data on the mucokinetic compound ambroxol. Methods: The …
Number of citations: 334 www.tandfonline.com
KM Beeh, J Beier, A Esperester… - European journal of …, 2008 - europepmc.org
Ambroxol is frequently used as mucolytic agent in respiratory diseases associated with increased mucus production like acute or chronic bronchitis. Further, ambroxol is used topically (…
Number of citations: 231 europepmc.org
D Nowak, A Antczak, M Król, P Bialasiewicz… - Free Radical Biology and …, 1994 - Elsevier
… Ambroxol had a weak effect on 02" -dependent autooxidation of pyrogallol. Our results indicate that Ambroxol … Therefore, the aim of this study was to explore whether Ambroxol can …
Number of citations: 128 www.sciencedirect.com
A Gillissen, D Nowak - Respiratory medicine, 1998 - Elsevier
… ambroxol reduces bronchial hyperreactivity, and it is known to stimulate cellular surfactant production. In addition, ambroxol … augmentation therapy to the lung by using NAC or ambroxol. …
Number of citations: 508 www.sciencedirect.com
V Štětinová, V Herout, J Květina - Clinical and experimental medicine, 2004 - Springer
… ambroxol has antioxidant and anti-inflammatory properties. The antioxidant effects of ambroxol … study of the protective effect of pretreatment with ambroxol in a rat model of gastric corpus …
Number of citations: 105 link.springer.com
D Cazan, L Klimek, A Sperl, M Plomer… - Expert opinion on drug …, 2018 - Taylor & Francis
… safety of ambroxol and provide an expert opinion on the benefit-risk balance of ambroxol in … The evidence for this review is derived from clinical trials of ambroxol that were provided to …
Number of citations: 48 www.tandfonline.com
T Weiser - CNS neuroscience & therapeutics, 2008 - Wiley Online Library
… In 2002, ambroxol lozenges were marketed for the treatment of sore throat making use … ambroxol with modern pharmacological methods yielded additional interesting results: ambroxol …
Number of citations: 50 onlinelibrary.wiley.com
A Gillissen, A Bartling, S Schoen… - Lung, 1997 - Springer
… This study quantifies the antioxidant function of ambroxol (2-… Ambroxol or the controls N-acetylcysteine (NAC), nacystelyn (… good antioxidant function of ambroxol is related mainly to …
Number of citations: 164 link.springer.com
GHB Maegawa, MB Tropak, JD Buttner… - Journal of Biological …, 2009 - ASBMB
… In this context, we describe here the identification of ambroxol (ABX) as an EET agent for GCase using a more general thermal denaturation assay to screen the NINDS, National …
Number of citations: 332 www.jbc.org
H Kim, JY Yoo, SB Han, HJ Lee, KR Lee - Journal of pharmaceutical and …, 2003 - Elsevier
… ) was developed for the quantification of ambroxol in human plasma. Domperidone was used … ) mode, ambroxol was detected without severe interferences from plasma matrix. Ambroxol …
Number of citations: 101 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。